The synthesis of (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate typically involves the following steps:
Technical parameters such as reaction temperature, time, and concentrations are crucial for optimizing yield and purity.
The molecular structure of (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate can be represented by its SMILES notation: OC(COC(=O)c1ccccc1)C(O)COC(=O)c2ccccc2
. This notation illustrates the arrangement of atoms within the molecule:
The compound's structure can be visualized in three dimensions using software that interprets SDF files or molecular modeling tools .
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate can participate in various chemical reactions:
Each reaction pathway requires specific conditions regarding temperature, solvent choice, and catalyst presence.
The mechanism of action for (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate primarily revolves around its interactions with biological systems:
Research into its specific biochemical pathways remains limited but suggests potential therapeutic applications in oxidative stress-related conditions .
The physical and chemical properties of (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate include:
These properties influence its handling and application in laboratory settings.
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate has several potential applications:
Continued research is necessary to fully elucidate its applications across various scientific disciplines .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: